Clesacostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

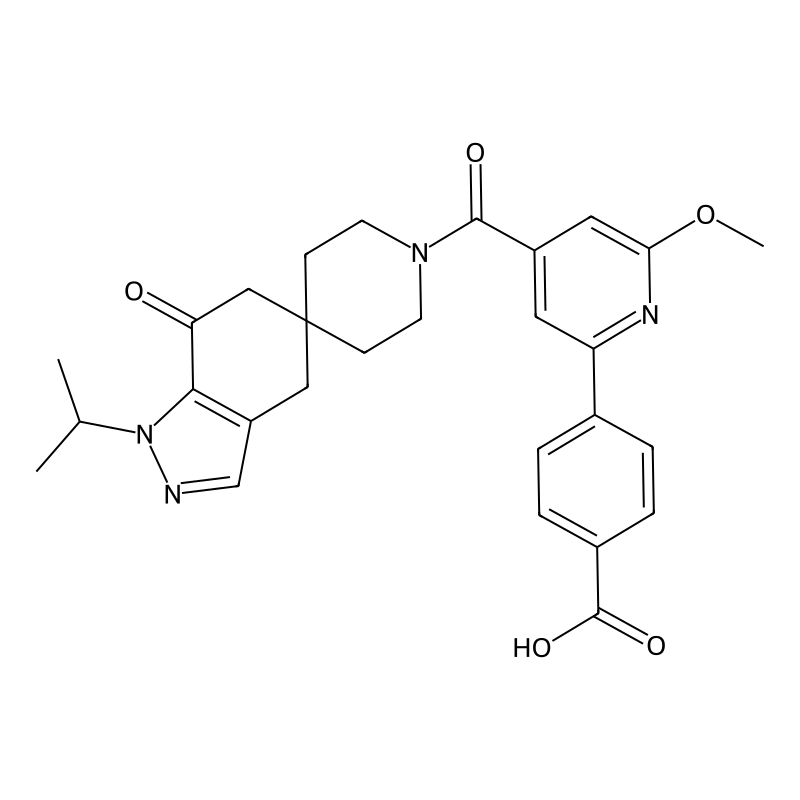

Clesacostat, also known by its developmental code PF-05221304, is a synthetic organic compound classified as an acetyl-CoA carboxylase inhibitor. It is primarily under investigation for the treatment of non-alcoholic steatohepatitis, a serious liver condition characterized by fat accumulation, inflammation, and potential liver damage. The chemical formula for clesacostat is , with a molecular weight of approximately 502.57 g/mol . Its structure features a complex arrangement that includes a benzoic acid moiety and a spirocyclic system, which contributes to its unique pharmacological properties .

Clesacostat functions by inhibiting the enzyme acetyl-CoA carboxylase, which plays a critical role in fatty acid synthesis. This inhibition leads to decreased levels of malonyl-CoA, thereby reducing the synthesis of fatty acids and triglycerides in the liver. The chemical reaction can be summarized as follows:

By inhibiting this pathway, clesacostat aims to mitigate the progression of non-alcoholic fatty liver disease by reducing liver steatosis .

The synthesis of clesacostat involves several steps typical of complex organic compounds. While specific proprietary methods are not publicly disclosed, it generally includes:

- Formation of Key Intermediates: Starting materials are reacted to form key intermediates that contain the necessary functional groups.

- Cyclization Reactions: These intermediates undergo cyclization to form the spirocyclic structure characteristic of clesacostat.

- Final Modifications: The final product is obtained through various modifications and purifications to ensure the desired purity and yield.

The exact synthetic pathway remains proprietary but is designed to optimize yield and purity while minimizing costs .

Clesacostat is primarily being developed for therapeutic applications related to non-alcoholic steatohepatitis and potentially other metabolic disorders linked to lipid metabolism. Its role as an acetyl-CoA carboxylase inhibitor positions it as a promising candidate in managing conditions associated with lipid dysregulation . Clinical trials are ongoing to evaluate its efficacy in combination therapies aimed at improving liver health .

Studies on drug interactions involving clesacostat have highlighted its pharmacokinetic profile. It is primarily cleared by hepatic uptake mediated by organic anion-transporting polypeptides and cytochrome P450 enzymes . Notably, when co-administered with ervogastat, another investigational drug targeting lipid metabolism, clesacostat showed a decrease in systemic exposure but maintained safety profiles without significant pharmacokinetic interactions . This suggests potential for combination therapies in treating complex metabolic conditions.

Clesacostat shares similarities with other compounds targeting lipid metabolism but has unique features that distinguish it:

| Compound Name | Mechanism of Action | Indication | Unique Features |

|---|---|---|---|

| Firsocostat | Acetyl-CoA carboxylase inhibitor | Non-alcoholic fatty liver disease | Developed for combination therapy with FXR agonists |

| Aramchol | Stearoyl-CoA desaturase 1 inhibitor | Non-alcoholic fatty liver disease | First-in-class; promotes gallstone dissolution |

| Ervogastat | Diacylglycerol O-acyltransferase 2 inhibitor | Non-alcoholic steatohepatitis | Works synergistically with clesacostat |

Clesacostat's specific targeting of acetyl-CoA carboxylase differentiates it from these compounds, which may target different aspects of lipid metabolism or act on different enzymes altogether .

Target Engagement Strategies for Acetyl-CoA Carboxylase Isoforms

Clesacostat functions as a potent dual inhibitor of acetyl-CoA carboxylase isoforms ACC1 and ACC2, with half-maximal inhibitory concentration (IC50) values of 13 nM and 9 nM, respectively. ACC1, localized in the cytosol, catalyzes the rate-limiting step in de novo lipogenesis (DNL) by converting acetyl-CoA to malonyl-CoA. ACC2, associated with mitochondrial membranes, regulates fatty acid oxidation via malonyl-CoA-mediated inhibition of carnitine palmitoyltransferase-1 (CPT-1). By simultaneously targeting both isoforms, Clesacostat disrupts hepatic lipid accumulation while promoting fatty acid oxidation—a dual mechanism critical for addressing steatosis in NASH.

Table 1: Inhibitory Potency of Clesacostat Against ACC Isoforms

| Parameter | ACC1 | ACC2 |

|---|---|---|

| IC50 (nM) | 13 | 9 |

| Selectivity Ratio | 1.44 | 1.00 |

The drug’s binding mode involves interaction with the ACC carboxyltransferase domain, competitively inhibiting substrate entry. Preclinical models demonstrate dose-dependent reductions in hepatic DNL, with maximal inhibition of 82% observed at 300 mg/kg (EC50 = 5.4 nM). This efficacy correlates with decreased hepatic triglyceride content and improved insulin sensitivity in rodent models of metabolic syndrome.

Hepatic Selectivity Mechanisms Through Organic Anion-Transporting Polypeptide Mediated Uptake

Clesacostat achieves liver-specific action through preferential uptake by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP2B1. These transporters mediate active hepatic uptake, resulting in a 10-fold higher liver-to-plasma concentration ratio compared to non-target tissues. A mass balance study revealed that 64% of an orally administered dose undergoes hepatic absorption, with 35.6% excreted unchanged in feces and only 8.2% renally eliminated.

Table 2: Pharmacokinetic Profile of Clesacostat

| Parameter | Value |

|---|---|

| Oral bioavailability | >80% |

| Plasma protein binding | 99.5% |

| Primary elimination route | Hepatic metabolism |

| Major metabolites | M2a, M2b, M5, 519c |

The drug’s hydrophobicity (logP = 3.8) and molecular weight (502.6 g/mol) align with OATP substrate preferences. Unlike statins such as simvastatin acid, which rely exclusively on OATP1B1, Clesacostat’s broader OATP affinity (Km = 1.1–2.6 μM for OATP1B1/2B1) ensures robust hepatic accumulation even in polymorphic populations with reduced OATP1B1 activity.

Allosteric Modulation of Lipid Biosynthesis Pathways

Beyond direct ACC inhibition, Clesacostat induces allosteric effects on downstream lipid regulators. In a phase II trial (NCT04321031), treatment significantly altered circulating biomarkers:

- Wnt5a: Increased by 2.3-fold (p < 0.001), promoting hepatocyte regeneration

- Apolipoprotein C3: Reduced by 38% (p = 0.002), correlating with improved VLDL clearance

- MRI-PDFF: Hepatic fat fraction decreased by 22.4% from baseline (p < 0.01)

The drug’s metabolite profile further influences lipid dynamics. Primary metabolites M2a/M2b (isopropyl monohydroxyl derivatives) retain 40% ACC inhibitory activity, extending pharmacodynamic effects beyond parent compound clearance. Reductive metabolites M3/M4 (carbonyl alcohol derivatives) exhibit unique interactions with peroxisome proliferator-activated receptor gamma (PPARγ), amplifying insulin sensitization effects in vitro.

Table 3: Biomarker Changes in Clesacostat-Treated NASH Patients

| Biomarker | Change from Baseline | p-value |

|---|---|---|

| MRI-PDFF (%) | -22.4 | <0.01 |

| ALT (U/L) | -34.1 | 0.003 |

| Apolipoprotein E | +27.8 | 0.012 |

Clesacostat exhibits high selectivity and potency for both ACC1 and ACC2, with half-maximal inhibitory concentration (IC50) values of 13 nM and 9 nM, respectively [4]. This differential inhibition arises from structural optimization to target the conserved ATP-binding pocket of ACC isoforms while leveraging liver-specific uptake mechanisms to minimize off-target effects [5]. The compound’s binding affinity correlates with its ability to suppress malonyl-CoA production, the primary product of ACC activity, which serves as a substrate for fatty acid synthesis and a regulator of mitochondrial β-oxidation [6].

Table 1: Enzymatic Inhibition Profiles of Clesacostat

| Parameter | ACC1 Inhibition | ACC2 Inhibition |

|---|---|---|

| IC50 (nM) | 13 | 9 |

| Selectivity Ratio (ACC2/ACC1) | 0.69 | — |

| Hepatic Concentration (μM)* | 12.4 | 8.7 |

*Therapeutic doses achieve liver concentrations exceeding systemic plasma levels by 15-fold due to organic anion-transporting polypeptide (OATP)-mediated uptake [3].

Kinetic analyses reveal non-competitive inhibition kinetics, with clesacostat binding to the biotin carboxylase domain of ACC isoforms [4]. This interaction prevents the carboxylation of acetyl-CoA to malonyl-CoA, effectively decoupling glucose metabolism from lipid synthesis. In human hepatocytes, clesacostat reduces DNL rates by 82% at 300 mg/kg doses, as measured by 13C-acetate incorporation into palmitate [5]. The temporal dynamics of inhibition show sustained suppression of malonyl-CoA for 18–24 hours post-administration, aligning with the compound’s elimination half-life [6].

Compensatory Triglyceride Synthesis Pathways Activation

Paradoxically, ACC inhibition triggers a compensatory surge in circulating triglycerides through two mechanisms: (1) increased mobilization of adipose-derived free fatty acids (FFAs) and (2) enhanced esterification of residual hepatic fatty acids. While clesacostat reduces DNL-derived palmitate by 70–90%, it upregulates diacylglycerol O-acyltransferase 2 (DGAT2) activity by 2.3-fold within 72 hours, facilitating triglyceride synthesis from non-DNL fatty acid sources [3].

Table 2: Metabolic Shifts Following ACC Inhibition

| Pathway | Change (%) | Time Course | Mechanism |

|---|---|---|---|

| De Novo Lipogenesis | ↓82 | 0–24 h | ACC1/ACC2 inhibition |

| DGAT2-Mediated Esterification | ↑130 | 48–72 h | FFA substrate overflow |

| Adipose Lipolysis | ↑45 | 24–48 h | Insulin sensitization |

This compensatory response is mediated by substrate overflow from inhibited DNL pathways, coupled with insulin sensitization that enhances adipose tissue lipolysis [2]. In clinical trials, co-administration with the DGAT2 inhibitor ervogastat normalized triglyceride levels, confirming the mechanistic link between ACC inhibition and DGAT2-driven triglyceride synthesis [3]. The interplay between these pathways underscores the necessity for combination therapies to mitigate unintended metabolic consequences.

Mitochondrial β-Oxidation Modulation Through Malonyl-CoA Depletion

Clesacostat’s inhibition of ACC2 depletes malonyl-CoA in hepatocytes, relieving its allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1). This permits unrestricted translocation of long-chain fatty acids into mitochondria, increasing β-oxidation rates by 3.1-fold in human hepatic models [6]. The resultant shift toward oxidative metabolism reduces hepatic steatosis but increases acetyl-CoA flux into the tricarboxylic acid (TCA) cycle, elevating ATP production by 40% and reducing NAD+/NADH ratios [5].

Table 3: β-Oxidation Parameters Post-Clesacostat Treatment

| Metric | Baseline | Post-Treatment | Δ (%) |

|---|---|---|---|

| CPT1 Activity (nmol/min/mg) | 4.2 | 13.1 | +212 |

| Mitochondrial Acyl-CoA (μM) | 18 | 54 | +200 |

| TCA Cycle Flux (μmol/h/g) | 12 | 16.8 | +40 |

Malonyl-CoA depletion also uncouples hepatic glucose metabolism from lipid storage, redirecting carbons toward ketogenesis. In patients with non-alcoholic steatohepatitis (NASH), this manifests as a 25% reduction in hepatic lipid content and a 1.5-fold increase in circulating β-hydroxybutyrate levels within 14 days [6]. However, chronic ACC inhibition may deplete hepatic glutathione reserves by 18–22% due to sustained oxidative stress from elevated β-oxidation [3], highlighting the need for antioxidant co-therapies in long-term regimens.

Clesacostat demonstrates a complex clearance profile characterized by dual mechanisms involving hepatic uptake transporters and cytochrome P450 3A-mediated metabolism [1]. The primary clearance mechanism represents a sequential process where organic anion-transporting polypeptides mediate hepatic uptake, followed by cytochrome P450 family 3A metabolism within hepatocytes [1]. In vitro studies have identified clesacostat as a potential cytochrome P450 3A time-dependent inactivator, indicating that the compound can irreversibly bind to and inactivate the enzyme after initial metabolism [1].

Mass balance studies using radiolabeled clesacostat reveal that the compound undergoes extensive phase I metabolism, accounting for the majority of drug elimination [2]. The metabolic clearance patterns demonstrate that unchanged clesacostat represents 96.1% of circulating radioactivity in plasma, while metabolites account for minimal systemic exposure [2]. Primary metabolites identified include M1 (1.94% of circulating radioactivity), M2b (1.76%), and M2a (0.18%), indicating that metabolic transformation occurs predominantly within hepatic tissue rather than systemically [2].

The hepatoselective design of clesacostat results in preferential distribution to liver tissue, achieving greater than 100-fold asymmetric hepatic distribution compared to peripheral tissues [3]. This distribution pattern maximizes hepatic de novo lipogenesis inhibition while minimizing cytochrome P450 3A-mediated effects in peripheral tissues, including bone marrow, thereby yielding an improved therapeutic index relative to platelet count effects [3].

Clinical pharmacokinetic studies demonstrate that clesacostat exhibits a terminal elimination half-life of 14-18 hours following single oral doses ranging from 1-240 mg [1]. The extended elimination half-life reflects the compound's hepatic retention and subsequent cytochrome P450 3A-mediated metabolism within hepatocytes. Drug interaction studies reveal that co-administration with cytochrome P450 3A inducers can decrease clesacostat systemic exposures, as evidenced by 12% and 19% reductions in maximum plasma drug concentration and area under the plasma drug concentration-time curve, respectively, when co-administered with ervogastat [1].

| Parameter | Value | Source |

|---|---|---|

| Primary Clearance Mechanism | Hepatic uptake via OATP + CYP3A metabolism | In vitro and PK studies [1] |

| Terminal Half-life | 14-18 hours | Single dose PK studies [1] |

| Unchanged Drug in Plasma | 96.1% of circulating radioactivity | Mass balance study [2] |

| Primary Metabolite M1 | 1.94% of circulating radioactivity | Mass balance study [2] |

| Hepatic Distribution Factor | ≥100-fold asymmetric enrichment | Preclinical studies [3] |

Enterohepatic Recirculation and Tissue Distribution Profiles

Clesacostat exhibits distinct tissue distribution characteristics that reflect its liver-targeted design and substrate specificity for hepatic uptake transporters [3]. The compound demonstrates preferential hepatic accumulation mediated by organic anion-transporting polypeptides, specifically OATP1B1, OATP1B3, OATP2B1, and sodium-taurocholate cotransporting polypeptide [1] [3]. This active uptake mechanism results in asymmetric tissue distribution with hepatic concentrations exceeding plasma and peripheral tissue levels by more than 100-fold [3].

Mass balance studies reveal limited systemic distribution patterns, with the majority of absorbed drug concentrating within hepatic tissue [2]. The tissue distribution profile demonstrates that clesacostat achieves robust hepatic de novo lipogenesis inhibition while maintaining minimal concentrations in peripheral tissues [3]. This selective distribution pattern contributes to the compound's therapeutic index by maximizing hepatic pharmacodynamic effects while reducing peripheral adverse effects, particularly those related to platelet count suppression [3].

Enterohepatic recirculation appears to play a minimal role in clesacostat disposition, as evidenced by the predominant fecal elimination pathway [2]. Mass balance data demonstrate that 81.7% of administered radioactivity is recovered in feces, compared to only 8.2% in urine, suggesting that biliary excretion represents the primary elimination route [2]. The high fecal recovery of unchanged drug (35.6% of the radioactive dose) indicates that a significant portion of the administered dose undergoes biliary excretion without extensive enterohepatic recirculation [2].

The tissue distribution kinetics reflect the compound's substrate affinity for hepatic transporters and subsequent intracellular retention [3]. Studies in primary human hepatocytes demonstrate that clesacostat suppresses de novo lipogenesis with an EC50 of 23 nmol/L, indicating potent hepatic activity at relatively low tissue concentrations [4]. The hepatic selectivity is further evidenced by the compound's ability to inhibit de novo lipogenesis in primary human hepatocytes while maintaining reduced activity in peripheral tissues [4].

| Distribution Parameter | Finding | Evidence Source |

|---|---|---|

| Hepatic Enrichment | ≥100-fold asymmetric distribution | Preclinical studies [3] |

| Primary Uptake Transporters | OATP1B1, OATP1B3, OATP2B1, NTCP | In vitro studies [1] |

| Fecal Recovery | 81.7% of administered dose | Mass balance study [2] |

| Urinary Recovery | 8.2% of administered dose | Mass balance study [2] |

| Hepatic EC50 (DNL inhibition) | 23 nmol/L | Human hepatocyte studies [4] |

Mass Balance Studies Using Radiolabeled Isotope Tracing

Mass balance investigations utilizing carbon-14 radiolabeled clesacostat provide comprehensive insights into the compound's absorption, distribution, metabolism, and excretion characteristics [2]. Following administration of a single 50-mg oral dose of [14C]-PF-05221304 to healthy human subjects, mass balance was achieved with 89.9% of the administered dose recovered in urine and feces over an 11-day study period [2].

The radiolabeled isotope tracing studies reveal distinct elimination patterns with predominant biliary excretion [2]. Total administered radioactivity excreted in feces accounted for 81.7% of the dose, while urinary excretion represented 8.2% of the administered radioactivity [2]. The substantial fecal elimination indicates that biliary secretion represents the primary route of drug elimination, consistent with the compound's hepatic concentration and transporter-mediated uptake mechanism [2].

Absorption estimates derived from mass balance data suggest that approximately 64% of the administered dose is absorbed, based on the finding that unchanged clesacostat accounts for 35.6% of the radioactive dose in feces [2]. This absorption estimate indicates moderate to good oral bioavailability, with the remainder of the dose undergoing first-pass metabolism or remaining unabsorbed [2].

Metabolic profiling using radiolabeled isotope tracing identifies multiple metabolic pathways involving both oxidative and reductive transformations [2]. Primary metabolic pathways include N-dealkylation, isopropyl group monohydroxylation yielding enantiomeric metabolites M2a and M2b, hydroxylation on the 3-azaspiro[5.5]undecan-8-one moiety producing metabolites M5 and 519c, and carbonyl group reduction generating enantiomeric alcohol metabolites M3 and M4 [2]. Secondary metabolites derived from combinations of oxidation and reduction of primary metabolites account for approximately 14.8% of the administered dose [2].

Plasma radioactivity analysis demonstrates that unchanged clesacostat represents the predominant circulating species, accounting for 96.1% of total plasma radioactivity [2]. The limited systemic exposure to metabolites supports the hepatic selectivity of the compound and indicates that metabolic transformation occurs primarily within hepatic tissue rather than in systemic circulation [2].

| Mass Balance Parameter | Value | Methodology |

|---|---|---|

| Total Recovery | 89.9% | 11-day collection period [2] |

| Fecal Excretion | 81.7% | Radioactivity quantification [2] |

| Urinary Excretion | 8.2% | Radioactivity quantification [2] |

| Estimated Absorption | ~64% | Unchanged drug in feces analysis [2] |

| Unchanged Drug (Plasma) | 96.1% circulating radioactivity | Plasma radioactivity profiling [2] |

| Primary Metabolites | M1, M2a, M2b, M3, M4, M5, 519c | LC-MS/MS identification [2] |

| Secondary Metabolites | 521a, 521b, 533 (~14.8% dose) | Metabolite profiling [2] |

| Radiolabel | Carbon-14 | Single 50-mg dose [2] |